molecular formula C15H11BrCl2N2O B12111501 4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B12111501
M. Wt: 386.1 g/mol
InChI Key: GIROBGULPFKKCR-UHFFFAOYSA-N
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Description

4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a complex organic compound that features a brominated phenol group and a dichlorophenyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Bromination: The phenol group is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Coupling Reaction: The final step involves coupling the brominated phenol with the pyrazole derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted phenols and pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both bromine and chlorine atoms, along with the pyrazole ring, suggests it could interact with various biological targets, potentially leading to the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms may enhance binding affinity through halogen bonding, while the pyrazole ring could participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,6-dichlorophenol: Similar in structure but lacks the pyrazole ring.

    2,4-dichlorophenylhydrazine: A precursor in the synthesis of the target compound.

    4,5-dihydro-1H-pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

The uniqueness of 4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol lies in its combination of a brominated phenol and a dichlorophenyl-substituted pyrazole ring, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C15H11BrCl2N2O

Molecular Weight

386.1 g/mol

IUPAC Name

4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C15H11BrCl2N2O/c16-8-1-4-15(21)11(5-8)14-7-13(19-20-14)10-3-2-9(17)6-12(10)18/h1-6,13,19,21H,7H2

InChI Key

GIROBGULPFKKCR-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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